1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine
CAS No.:
Cat. No.: VC11454095
Molecular Formula: C18H19N5OS
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N5OS |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | (4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C18H19N5OS/c1-14-16(25-18(20-14)23-8-4-5-9-23)17(24)22-12-10-21(11-13-22)15-6-2-3-7-19-15/h2-9H,10-13H2,1H3 |
| Standard InChI Key | SMOKPZNASZMMND-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
| Canonical SMILES | CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Introduction
Structural Features and Molecular Properties
The compound’s architecture combines four distinct heterocyclic systems:
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Thiazole core: A 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl group provides aromatic stability and electron-rich sites for intermolecular interactions.
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Piperazine linkage: The 4-(2-pyridinyl)piperazine moiety introduces conformational flexibility and basicity, enhancing solubility and receptor-binding potential .
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Carbonyl bridge: A ketone group connects the thiazole and piperazine subunits, enabling planar geometry and hydrogen-bonding capabilities.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (4-Methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
| Molecular Formula | C₁₈H₁₉N₅OS |
| Molecular Weight | 353.4 g/mol |
| Canonical SMILES | CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
| PubChem CID | 42535840 |
The three-dimensional arrangement, confirmed via X-ray crystallography in analogous compounds, reveals a twisted conformation between the thiazole and piperazine rings, optimizing interactions with hydrophobic protein pockets .
Synthesis Pathways and Methodological Considerations
While no direct synthesis route for this compound has been published, convergent strategies from related thiazole-piperazine derivatives suggest feasible approaches:
Thiazole Ring Formation
Thiazole synthesis typically involves the Hantzsch reaction, combining α-haloketones with thioamides. For this molecule, 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-carboxylic acid could serve as a precursor, synthesized via cyclization of 4-methyl-2-pyrrol-1-yl-thioamide with chloroacetone.
Piperazine Functionalization
The 4-(2-pyridinyl)piperazine subunit is often prepared via Buchwald-Hartwig amination, coupling 2-bromopyridine with piperazine under palladium catalysis (yields: 70–85%) . Alternative routes employ nucleophilic aromatic substitution (SNAr) on electron-deficient pyridines.
Final Coupling
Acylation of the piperazine nitrogen with the thiazole-5-carbonyl chloride completes the assembly. Optimized conditions use dichloromethane as a solvent and triethylamine as a base, achieving yields >90%.
Analytical Characterization
Table 2: Standard Analytical Protocols
| Technique | Application |
|---|---|
| ¹H/¹³C NMR | Confirm substituent positions and purity |
| HPLC-MS | Quantify purity (>98%) and detect impurities |
| FT-IR | Identify carbonyl (C=O, ~1680 cm⁻¹) and thiazole (C-S, ~680 cm⁻¹) |
| X-ray Diffraction | Resolve crystal packing and stereochemistry |
Data from analogous compounds indicate a melting point range of 198–202°C and logP ≈ 2.1, suggesting moderate lipophilicity.
Research Gaps and Future Directions
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Pharmacokinetic Profiling: No data exist on absorption, distribution, metabolism, or excretion (ADME).
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Target Validation: High-throughput screening is needed to identify primary biological targets.
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Toxicological Studies: Acute and chronic toxicity profiles remain uncharacterized.
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Synthetic Optimization: Current routes lack scalability; continuous-flow chemistry could improve efficiency .
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